molecular formula C11H15N B14800314 (R)-5,6-Dimethyl-2,3-dihydro-1H-inden-1-amine

(R)-5,6-Dimethyl-2,3-dihydro-1H-inden-1-amine

Katalognummer: B14800314
Molekulargewicht: 161.24 g/mol
InChI-Schlüssel: MMXRVPWEHDETCJ-LLVKDONJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-5,6-Dimethyl-2,3-dihydro-1H-inden-1-amine is an organic compound with a unique structure that includes a bicyclic indene framework

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-5,6-Dimethyl-2,3-dihydro-1H-inden-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5,6-dimethylindanone.

    Reduction: The ketone group in 5,6-dimethylindanone is reduced to form the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Amination: The alcohol is then converted to the amine through a reductive amination process. This involves the use of an amine source such as ammonia or an amine derivative, along with a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of ®-5,6-Dimethyl-2,3-dihydro-1H-inden-1-amine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

®-5,6-Dimethyl-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products

The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

®-5,6-Dimethyl-2,3-dihydro-1H-inden-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of materials with specific properties, such as polymers and resins.

Wirkmechanismus

The mechanism of action of ®-5,6-Dimethyl-2,3-dihydro-1H-inden-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target and pathway involved. Its effects are mediated through binding to active sites or allosteric sites, leading to changes in the activity of the target molecule.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5,6-Dimethylindanone: A precursor in the synthesis of ®-5,6-Dimethyl-2,3-dihydro-1H-inden-1-amine.

    2,3-Dihydro-1H-inden-1-amine: A structurally similar compound with different substituents.

    Indene: The parent compound of the indene family, lacking the amine group and methyl substituents.

Uniqueness

®-5,6-Dimethyl-2,3-dihydro-1H-inden-1-amine is unique due to its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C11H15N

Molekulargewicht

161.24 g/mol

IUPAC-Name

(1R)-5,6-dimethyl-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C11H15N/c1-7-5-9-3-4-11(12)10(9)6-8(7)2/h5-6,11H,3-4,12H2,1-2H3/t11-/m1/s1

InChI-Schlüssel

MMXRVPWEHDETCJ-LLVKDONJSA-N

Isomerische SMILES

CC1=CC2=C(C=C1C)[C@@H](CC2)N

Kanonische SMILES

CC1=CC2=C(C=C1C)C(CC2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.